Fura-4F (pentapotassium)

Description

Significance of Intracellular Calcium Signaling in Biological Systems

Calcium ions (Ca2+) are versatile and fundamental second messengers that govern a vast array of cellular processes. wikipedia.orgcreative-diagnostics.com The concentration of Ca2+ within the cytoplasm of a resting cell is meticulously maintained at a very low level, typically around 100 nanomolars (nM), which is thousands of times lower than the concentration outside the cell. wikipedia.orgnih.gov This steep electrochemical gradient is crucial for generating rapid and transient increases in intracellular Ca2+ concentration in response to various stimuli. These fluctuations in Ca2+ levels, known as calcium signals, are not merely random events but are highly organized in terms of their frequency, duration, amplitude, and spatial location within the cell. nih.govfrontiersin.org

This intricate signaling language allows calcium to regulate an extensive range of physiological functions, including:

Muscle Contraction: Calcium ions trigger the interaction between actin and myosin filaments, leading to muscle contraction. wikipedia.orgnih.gov

Neuronal Communication: The influx of calcium at the presynaptic terminal is essential for the release of neurotransmitters, enabling communication between neurons. wikipedia.org

Gene Transcription and Cell Proliferation: Calcium signals can extend to the nucleus, influencing gene expression and thereby controlling cell growth and division. wikipedia.orgcreative-diagnostics.com

Fertilization and Development: Calcium waves play a critical role in the process of fertilization and the subsequent embryonic development. frontiersin.org

Cellular Motility: The movement of cells, including processes like migration and the beating of cilia and flagella, is regulated by calcium signaling. wikipedia.org

Given its central role in cellular function, dysregulation of calcium homeostasis is implicated in numerous pathological conditions, making the study of intracellular calcium dynamics a vital area of biomedical research. nih.govfrontiersin.org

Historical Context and Evolution of Fluorescent Probes for Calcium Dynamics Analysis

The journey to visualize and measure intracellular calcium began with the pioneering work of Roger Tsien and his colleagues in the 1970s and 1980s. oxinst.comthermofisher.com Their efforts led to the development of the first generation of fluorescent calcium indicators, which were chemical dyes capable of binding to calcium ions and exhibiting a change in their fluorescent properties. One of the earliest and most influential of these was Fura-2 (B149405), introduced in 1985. thermofisher.comwikipedia.org

Fura-2 revolutionized the study of calcium signaling. wikipedia.org It is a ratiometric indicator, meaning its fluorescence emission intensity when excited at two different wavelengths (340 nm and 380 nm) changes in opposite directions upon binding to Ca2+. wikipedia.org The ratio of these two fluorescence intensities provides a quantitative measure of the intracellular calcium concentration, largely independent of variables like dye concentration, cell thickness, and photobleaching. wikipedia.org This breakthrough allowed for real-time, quantitative imaging of calcium dynamics within living cells for the first time. wikipedia.org

Following the success of Fura-2, the field has seen a continuous evolution of fluorescent probes. This includes the development of single-wavelength indicators like Fluo-3 and Fluo-4, which are brighter and more suitable for certain applications like confocal microscopy. nih.govnih.gov More recently, genetically encoded calcium indicators (GECIs), such as the GCaMP family of proteins, have emerged as powerful tools. oxinst.comfrontiersin.org These protein-based sensors can be genetically targeted to specific cell types or even subcellular compartments, offering a high degree of specificity in studying calcium signaling in complex biological systems. frontiersin.orgacs.org

Classification and General Characteristics of Fura-Type Indicators

Fura-type indicators belong to the family of aminopolycarboxylic acid-based fluorescent dyes. wikipedia.org They are characterized by their ratiometric nature, which is a key advantage for quantitative measurements. thermofisher.comnih.gov These indicators are designed with a chelating moiety, typically based on BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid), that selectively binds to Ca2+. biomedres.us This binding event induces a conformational change in the molecule, altering its electronic properties and, consequently, its fluorescence excitation or emission spectrum. biomedres.us

The general working principle of Fura-type indicators involves exciting the dye at two different wavelengths and measuring the resulting fluorescence emission at a single wavelength. wikipedia.org For Fura-2, the excitation maximum shifts from around 380 nm in the Ca2+-free form to 340 nm in the Ca2+-bound form, while the emission remains centered around 510 nm. wikipedia.orgmedchemexpress.com The ratio of the fluorescence intensities at these two excitation wavelengths is then used to calculate the precise intracellular Ca2+ concentration. wikipedia.org

Fura-type indicators are available in different forms to suit various experimental needs:

Salt Forms (e.g., pentapotassium salt): These are water-soluble but generally cell-impermeant, meaning they cannot cross the cell membrane on their own. caltagmedsystems.co.ukfishersci.no They are typically introduced into cells through methods like microinjection or via a patch pipette. fishersci.no

AM Ester Forms: To facilitate loading into a large population of cells, the carboxyl groups of the indicator are masked with acetoxymethyl (AM) esters. medchemexpress.comfishersci.com This modification makes the molecule more lipophilic, allowing it to passively diffuse across the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the active, cell-impermeant form of the indicator in the cytoplasm. medchemexpress.comthermofisher.com

Rationale for the Development and Utilization of Fura-4F (pentapotassium)

While Fura-2 proved to be an invaluable tool, its relatively high affinity for Ca2+ (with a dissociation constant, Kd, of about 140-220 nM) meant that it could become saturated in the presence of high calcium concentrations. biomedres.usmedchemexpress.com This saturation would lead to an underestimation of the true peak Ca2+ levels during robust signaling events. To address this limitation, a series of lower-affinity Fura analogs were developed, including Fura-4F. thermofisher.comigem.org

The development of Fura-4F was driven by the need for a ratiometric indicator that could accurately measure higher intracellular Ca2+ concentrations. thermofisher.com By introducing a fluorine atom to the BAPTA chelating core, the affinity for Ca2+ was reduced. thermofisher.com Fura-4F has a Kd for Ca2+ of approximately 770 nM. nih.govfishersci.comthermofisher.com This lower affinity allows Fura-4F to respond linearly to a wider range of Ca2+ concentrations before reaching saturation, making it particularly useful for studying cellular processes that involve large and rapid calcium transients, such as those observed in muscle cells and neurons. biomedres.usnih.gov

The pentapotassium salt form of Fura-4F is the cell-impermeant version of the dye. caltagmedsystems.co.uk Its use is advantageous in experiments where precise control over the intracellular indicator concentration is required, which is often achieved through direct loading methods like microinjection. fishersci.no This form is also crucial for in vitro calibration experiments to determine the exact spectral properties and Ca2+ binding affinity of the dye under specific experimental conditions. thermofisher.com

Interactive Data Table: Properties of Fura-Type Indicators

| Indicator | Kd for Ca2+ (nM) | Excitation Max (Ca2+-free/Ca2+-bound) (nm) | Emission Max (nm) | Key Feature |

| Fura-2 | ~140-220 | ~380 / ~340 | ~510 | High affinity, standard for resting Ca2+ levels. |

| Fura-4F | ~770 | ~366 / ~336 | ~511 | Lower affinity, suitable for high Ca2+ concentrations. |

| Fura-5F | ~400 | ~363 / ~336 | ~512 | Intermediate affinity. |

| Fura-6F | ~5300 | Not specified | Not specified | Very low affinity. |

| Fura-FF | ~5500 | Not specified | Not specified | Very low affinity. |

Propriétés

Formule moléculaire |

C28H19FK5N3O14 |

|---|---|

Poids moléculaire |

836.0 g/mol |

Nom IUPAC |

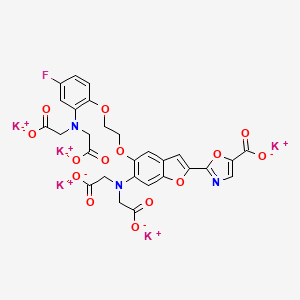

pentapotassium;2-[6-[bis(carboxylatomethyl)amino]-5-[2-[2-[bis(carboxylatomethyl)amino]-4-fluorophenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate |

InChI |

InChI=1S/C28H24FN3O14.5K/c29-15-1-2-18(16(7-15)31(10-23(33)34)11-24(35)36)43-3-4-44-20-5-14-6-21(27-30-9-22(46-27)28(41)42)45-19(14)8-17(20)32(12-25(37)38)13-26(39)40;;;;;/h1-2,5-9H,3-4,10-13H2,(H,33,34)(H,35,36)(H,37,38)(H,39,40)(H,41,42);;;;;/q;5*+1/p-5 |

Clé InChI |

ZAMYRPLJRBPZDO-UHFFFAOYSA-I |

SMILES canonique |

C1=CC(=C(C=C1F)N(CC(=O)[O-])CC(=O)[O-])OCCOC2=C(C=C3C(=C2)C=C(O3)C4=NC=C(O4)C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[K+].[K+].[K+].[K+].[K+] |

Origine du produit |

United States |

Molecular Mechanism of Calcium Ion Sensing by Fura 4f Pentapotassium

Chelation Chemistry and Coordination of Calcium Ions by the BAPTA Moiety

The core of Fura-4F's calcium-sensing ability lies within its BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N′,N′-tetraacetic acid) moiety. wikipedia.orgresearchgate.net BAPTA is a powerful chelator with a high affinity and selectivity for calcium ions. rsc.org The structure of BAPTA features four carboxylate groups and two nitrogen atoms, which are arranged in a specific three-dimensional conformation that creates a coordination cage perfectly suited for the calcium ion. wikipedia.orgcaymanchem.com

Upon encountering a calcium ion (Ca²⁺), the BAPTA portion of the Fura-4F molecule undergoes a significant conformational change. The four carboxylate groups and the two amine nitrogens, along with two ether oxygens, coordinate with the Ca²⁺ ion. wikipedia.org This coordination envelops the calcium ion, forming a stable complex. The extensive flexibility of the carboxylate ligands is a critical feature for the effective coordination of calcium. aatbio.com This chelation process is the fundamental event that triggers the subsequent spectroscopic changes observed in the fluorophore.

Spectroscopic Principles of Calcium-Dependent Fluorescence Modulation

Fura-4F is a ratiometric indicator, meaning its fluorescence properties change in a measurable way upon binding to its target ion, in this case, calcium. oxinst.comnih.gov This change is not merely an increase or decrease in fluorescence intensity at a single wavelength but a shift in its excitation spectrum. oxinst.comnordicbiosite.com

Excitation Wavelength Shifts Upon Calcium Binding

When Fura-4F is in a calcium-free environment, it has a peak excitation wavelength of approximately 380 nm. oxinst.commarquette.edu However, when it binds to a calcium ion, its excitation maximum shifts to a shorter wavelength, around 340 nm. oxinst.commarquette.edu This hypsochromic shift (shift to a shorter wavelength) in the excitation spectrum is the hallmark of Fura-type indicators. The fluorescence emission, however, remains centered at approximately 510 nm regardless of whether the dye is in its calcium-bound or calcium-free state. oxinst.commedchemexpress.com By measuring the ratio of the fluorescence intensity emitted when the sample is excited at 340 nm versus 380 nm, researchers can accurately determine the concentration of intracellular calcium. medchemexpress.comthermofisher.com

Isosbestic Point and its Significance in Ratiometric Measurements

In the excitation spectrum of Fura-4F, there exists an "isosbestic point," a specific wavelength at which the molar absorptivity of the dye is the same regardless of whether it is bound to calcium or not. For Fura indicators, this is typically around 360 nm. jneurosci.org At this wavelength, the fluorescence intensity is directly proportional to the total concentration of the dye, independent of the calcium concentration.

The isosbestic point serves as a valuable internal reference. plexon.com By measuring fluorescence at the isosbestic point, researchers can:

Confirm that changes in the 340/380 ratio are due to fluctuations in calcium concentration and not to dye leakage or photobleaching.

Normalize the fluorescence signals, further enhancing the accuracy of the calcium concentration measurements. jneurosci.org

Determinants of Calcium Affinity and Selectivity in Fura-4F (pentapotassium)

The affinity of Fura-4F for calcium is a critical parameter that determines its suitability for measuring specific physiological calcium concentrations. Affinity is typically expressed by the dissociation constant (Kd), with a lower Kd indicating higher affinity. The structure of the BAPTA chelator is the primary determinant of this affinity.

Fura-4F is considered a moderate-affinity indicator, with a reported Kd for calcium of approximately 770 nM. thermofisher.comnih.gov This makes it well-suited for measuring elevated calcium concentrations that might saturate higher-affinity indicators like Fura-2 (B149405) (Kd ≈ 140-224 nM). researchgate.netthermofisher.com The lower affinity of Fura-4F is achieved by the addition of an electron-withdrawing fluorine atom to the BAPTA structure, which slightly alters the electron density of the chelating groups and thus their affinity for calcium. thermofisher.com

A key advantage of BAPTA-based indicators is their high selectivity for Ca²⁺ over other biologically relevant cations, particularly magnesium (Mg²⁺), which is present at much higher concentrations in the cytoplasm. medchemexpress.com This selectivity ensures that the fluorescence signal from Fura-4F accurately reflects changes in calcium concentration with minimal interference from magnesium ions.

| Property | Value | Reference |

| Excitation Maximum (Ca²⁺-free) | ~380 nm | oxinst.commarquette.edu |

| Excitation Maximum (Ca²⁺-bound) | ~340 nm | oxinst.commarquette.edu |

| Emission Maximum | ~510 nm | oxinst.commedchemexpress.com |

| Isosbestic Point | ~360 nm | jneurosci.org |

| Dissociation Constant (Kd) for Ca²⁺ | ~770 nM | thermofisher.comnih.gov |

Advanced Methodologies for Fura 4f Pentapotassium Application in Experimental Systems

Strategies for Intracellular Introduction of Cell-Impermeant Fura-4F (pentapotassium)

Fura-4F (pentapotassium salt) is a fluorescent indicator used for measuring intracellular calcium ions. medchemexpress.com Because it is a salt, it is not permeable to the cell membrane and must be introduced into the cell cytosol through various specialized techniques. medchemexpress.combiotium.com These methods are critical for enabling the study of calcium signaling in a wide range of cell types.

Microinjection Techniques for Direct Cytosolic Loading

Microinjection is a direct method for introducing Fura-4F pentapotassium salt into individual cells. biotium.com This technique utilizes a fine glass micropipette to inject a specific volume of the indicator solution directly into the cytoplasm.

Key Research Findings:

Concentration: The concentration of the Fura-4F pentapotassium salt solution in the micropipette is a critical parameter that needs to be optimized for each cell type to achieve adequate intracellular concentration without causing cellular damage. thermofisher.com

Injection Volume: Typically, the volume injected is a small fraction of the total cell volume, often around 1%, to minimize physical stress on the cell. thermofisher.com

Applications: This method is particularly advantageous for studies involving a small number of large cells where precise control over the intracellular concentration of the indicator is required. thermofisher.com

Table 1: Comparison of Intracellular Loading Techniques for Fura-4F (pentapotassium)

| Technique | Principle | Advantages | Disadvantages | Typical Concentration in Pipette/Solution |

|---|---|---|---|---|

| Microinjection | Direct pressure-driven injection into the cytosol via a fine glass needle. | Precise control of injected volume and concentration in single cells. | Technically demanding, low throughput, can cause cell damage. | 3–30 mM thermofisher.com |

| Patch-Pipette Infusion | Diffusion of the indicator from the patch pipette into the cell during whole-cell patch-clamp recording. | Allows for simultaneous electrophysiological recording and calcium imaging. | Potential for washout of intracellular components, can alter cell physiology. | 50–100 µM thermofisher.com |

| Pinocytic Cell-Loading | Cells are induced to take up the indicator from the extracellular medium via pinocytosis. | Non-invasive, suitable for loading a large population of cells. | Less control over intracellular concentration, efficiency can vary between cell types. | Varies depending on reagent and cell type. |

Patch-Pipette Infusion Protocols for Controlled Intracellular Delivery

In patch-clamp electrophysiology, Fura-4F pentapotassium can be included in the internal solution of the patch pipette. thermofisher.com When the whole-cell configuration is established, the indicator diffuses from the pipette into the cell, allowing for simultaneous measurement of ion channel activity and intracellular calcium concentration.

Detailed Research Findings:

Indicator Concentration in Pipette: The concentration of Fura-4F pentapotassium salt in the patch pipette solution is typically in the range of 50-100 µM. thermofisher.com

Monitoring Dye Loading: The process of the dye filling the cell can be monitored by observing the fluorescence at the isosbestic point of Fura-2 (B149405) (around 360 nm), where the fluorescence is independent of the calcium concentration. biorxiv.org A stable plateau in fluorescence intensity indicates that the dye concentration in the cell has equilibrated with that in the pipette. biorxiv.org

Considerations: A potential drawback of this method is the dialysis of intracellular components into the pipette, which can alter the normal physiological state of the cell. biorxiv.org

Pinocytic Cell-Loading Reagents for Non-Invasive Introduction

Pinocytic cell-loading reagents offer a less invasive method for introducing cell-impermeant molecules like Fura-4F pentapotassium into a large population of cells. thermofisher.comthermofisher.com This method involves inducing the cells to take up the indicator from the extracellular medium through pinocytosis, a process of cellular drinking. thermofisher.com

Principle of Pinocytic Loading:

Hypertonic Loading: Cells are first exposed to a hypertonic medium containing the Fura-4F pentapotassium, which induces the formation of pinocytic vesicles that engulf the indicator. thermofisher.com

Hypotonic Lysis: Subsequently, the cells are transferred to a hypotonic medium. thermofisher.com This causes the pinocytic vesicles to swell and transiently rupture, releasing the Fura-4F into the cytoplasm. thermofisher.com

Recovery: The cells are then returned to an isotonic medium to recover. thermofisher.com

This method avoids direct mechanical perturbation of the cells and is suitable for experiments where a large number of cells need to be loaded simultaneously. thermofisher.com

Quantitative Ratiometric Fluorescence Imaging and Spectrophotometry

Fura-4F is a ratiometric indicator, meaning that the ratio of its fluorescence intensity at two different excitation wavelengths is used to determine the intracellular calcium concentration. oxinst.com This ratiometric approach corrects for variations in dye concentration, cell thickness, and photobleaching, allowing for more accurate quantitative measurements.

Optical Instrumentation Requirements for Fura-4F (pentapotassium) Fluorescence Acquisition

Accurate ratiometric imaging of Fura-4F requires specific optical instrumentation.

Key Components:

Light Source: A light source capable of rapidly switching between the two excitation wavelengths for Fura-4F (typically around 340 nm and 380 nm) is essential. oxinst.comyoutube.com Modern systems often use LEDs for this purpose due to their fast switching times and stable output. oxinst.com

Excitation and Emission Filters: High-quality bandpass filters are required to select the specific excitation and emission wavelengths. The emission for Fura-4F is typically collected around 510 nm. nordicbiosite.com

Microscope and Objective: A fluorescence microscope equipped with a high numerical aperture objective is necessary to efficiently collect the emitted fluorescence from the cells. youtube.com

Detector: A sensitive camera, such as a CMOS or sCMOS camera, is used to capture the fluorescence images at each excitation wavelength. thorlabs.com

A common optical setup for this type of imaging is a 4f configuration, which allows for Fourier plane manipulation and efficient image formation. thorlabs.comopticsforhire.com

Data Acquisition, Background Subtraction, and Image Processing for Calcium Fluxes

The process of acquiring and analyzing ratiometric data involves several key steps.

Data Acquisition and Processing Workflow:

Image Acquisition: A series of images is captured, alternating between the two excitation wavelengths (e.g., 340 nm and 380 nm). youtube.com

Background Subtraction: The background fluorescence, measured from a region of the image without cells, is subtracted from each image to correct for autofluorescence and stray light.

Ratio Calculation: The ratio of the fluorescence intensity at the two excitation wavelengths (e.g., F340/F380) is calculated for each pixel or region of interest (ROI) within the cells. youtube.com

Calcium Concentration Conversion: The calculated ratio is then converted to an absolute calcium concentration using the Grynkiewicz equation, which requires calibration parameters (Rmin, Rmax, Sf2/Sb2, and Kd). thermofisher.com

Table 2: Key Parameters in Ratiometric Calcium Imaging with Fura-4F

| Parameter | Description | Method of Determination |

|---|---|---|

| R | The ratio of fluorescence intensities at the two excitation wavelengths (Fλ1/Fλ2). | Calculated from the acquired fluorescence images. |

| Rmin | The ratio in the absence of calcium. | Determined by measuring the ratio in a calcium-free solution or by treating cells with a calcium chelator. thermofisher.com |

| Rmax | The ratio at saturating calcium concentrations. | Determined by measuring the ratio in a solution with a high concentration of calcium or by treating cells with a calcium ionophore. thermofisher.com |

| Kd | The dissociation constant of the indicator for calcium. | A known property of the dye, but can be influenced by intracellular environment. thermofisher.com |

| Sf2/Sb2 | The ratio of fluorescence intensities at the second excitation wavelength for the calcium-free and calcium-bound forms of the indicator. | Determined during the calibration process. thermofisher.com |

Calibration Methods for Intracellular Calcium Concentration Determination

Accurate determination of intracellular calcium concentrations using Fura-4F (pentapotassium) is critically dependent on robust calibration procedures. These methods are essential to convert the measured fluorescence intensity ratios into absolute calcium concentrations. The calibration process accounts for the specific properties of the dye and the experimental system. Two primary strategies are employed for this purpose: in vitro calibration using standardized calcium buffers and in situ calibration performed directly within live cells.

In Vitro Calibration Utilizing Calcium Buffers and Known Concentrations

In vitro calibration is a fundamental method for characterizing the calcium-binding properties of Fura-4F in a cell-free environment. This approach involves preparing a series of calibration buffers with precisely known free calcium concentrations. The pentapotassium salt of Fura-4F is added to these buffers, and the fluorescence emission is measured at two different excitation wavelengths (typically around 340 nm and 380 nm) to determine the fluorescence ratio (R).

The calibration procedure allows for the determination of key parameters:

Rmin : The fluorescence ratio in a calcium-free solution (zero calcium).

Rmax : The fluorescence ratio in a calcium-saturating solution (high calcium).

Kd (Dissociation Constant): The calcium concentration at which half of the indicator is bound to calcium. It is a measure of the dye's affinity for calcium.

These parameters are then used in the Grynkiewicz equation to calculate the intracellular calcium concentration from the experimentally measured fluorescence ratios. It is important that the in vitro calibration solutions mimic the intracellular environment as closely as possible in terms of pH, ionic strength, and temperature, as these factors can influence the Kd of the indicator.

Below is an example of data that might be generated during an in vitro calibration of Fura-4F.

Table 1: Example of In Vitro Calibration Data for Fura-4F (pentapotassium)

| Free [Ca²⁺] (nM) | Fluorescence Intensity (Excitation at 340 nm) | Fluorescence Intensity (Excitation at 380 nm) | Fluorescence Ratio (340/380) |

|---|---|---|---|

| 0 (Rmin) | 150 | 1000 | 0.15 |

| 100 | 250 | 900 | 0.28 |

| 300 | 450 | 700 | 0.64 |

| 770 (Kd) | 825 | 425 | 1.94 |

| 1500 | 1200 | 250 | 4.80 |

| 5000 | 1450 | 160 | 9.06 |

In Situ Calibration Strategies in Live Cells

While in vitro calibration provides the fundamental properties of Fura-4F, in situ calibration is often preferred as it accounts for the complex intracellular environment, where factors like viscosity and protein binding can alter the dye's fluorescence properties. This method involves determining Rmin and Rmax directly within the cells under investigation.

A common strategy for in situ calibration involves the use of calcium ionophores, such as ionomycin (B1663694) or 4-bromo A-23187. These molecules make the cell membrane permeable to calcium, allowing the intracellular calcium concentration to be clamped at the level of the extracellular solution.

The typical procedure is as follows:

Determination of Rmax : Fura-4F loaded cells are exposed to a high calcium solution in the presence of an ionophore to saturate the indicator with calcium.

Determination of Rmin : The cells are then exposed to a calcium-free solution containing a calcium chelator, such as EGTA, along with the ionophore to remove all free calcium from the indicator.

Some studies have also utilized other ions, such as manganese (Mn²⁺) or lanthanum (La³⁺), to quench the Fura fluorescence for the determination of background signals or as a surrogate for calcium in specific calibration protocols. The Kd determined in vitro is often used in conjunction with the in situ Rmin and Rmax values. However, it is important to note that the effective Kd within the cellular environment may differ from the in vitro value.

Table 2: Representative Parameters from In Situ Calibration of Fura Dyes in Live Cells

| Parameter | Description | Typical Value |

|---|---|---|

| Rmin | Ratio in Ca²⁺-free conditions (using ionophore and EGTA) | 0.2 - 0.4 |

| Rmax | Ratio in Ca²⁺-saturating conditions (using ionophore and high Ca²⁺) | 3.0 - 5.0 |

| Effective Kd (nM) | Dissociation constant determined under intracellular conditions | 200 - 800 |

Considerations for Multi-Photon Excitation of Fura-4F (pentapotassium)

Multi-photon excitation (MPE), particularly two-photon excitation (TPE), offers significant advantages for imaging Fura-4F in biological tissues. By using near-infrared (NIR) laser light, TPE provides deeper tissue penetration, reduced phototoxicity, and localized excitation, which minimizes out-of-focus fluorescence and photobleaching.

Research has characterized the two-photon excitation spectra of several Fura dyes, including Fura-4F. Studies have shown that Fura-4F can be efficiently excited using a tunable ultra-short pulse laser in the 750–850 nM range. A key advantage of TPE with Fura-4F is the ability to perform long-term, continuous imaging (5-10 minutes) in sensitive cells like ventricular cardiomyocytes without significant photodamage or photobleaching.

When using MPE for Fura-4F, it is crucial to consider the two-photon fluorescence cross-section, which is a measure of the molecule's ability to absorb two photons simultaneously. This parameter is wavelength-dependent. For Fura-4F, single-wavelength excitation at 810 nM has been effectively used to determine its calcium sensitivity. The choice of excitation wavelength is important to optimize the signal-to-background ratio.

The effective dissociation constants (Keff) and dynamic ranges (Rf) of Fura dyes, including Fura-4F, have been determined using single-wavelength two-photon excitation. These parameters are essential for quantitative calcium measurements using this advanced imaging modality.

Table 3: Two-Photon Excitation Properties of Fura-4F at 810 nm

| Parameter | Value | Reference |

|---|---|---|

| Excitation Wavelength | 810 nm | |

| Effective Dissociation Constant (Keff) | 1.16 ± 0.016 µM |

| Dynamic Range (Rf) | 12.2 ± 0.34 | |

Diverse Research Applications of Fura 4f Pentapotassium in Cellular and Organelle Physiology

Neurobiological Investigations of Neuronal and Glial Calcium Dynamics

In neurobiology, Fura-4F is a critical tool for exploring the calcium-dependent mechanisms that govern neuronal communication and glial cell function. ontosight.ainih.gov

Fura-4F is utilized to directly measure presynaptic calcium dynamics that are fundamental to neurotransmitter release and synaptic plasticity. In studies of the calyx of Held, a giant synapse in the auditory brainstem, researchers have used Fura-4F to image presynaptic [Ca²⁺]i during posttetanic potentiation (PTP), a form of short-term synaptic enhancement. pnas.org These investigations revealed that PTP is associated with a slight increase in presynaptic Ca²⁺ influx. pnas.org The dye's ability to quantify calcium levels is also crucial in models of neuronal stress. For instance, in studies of cortical spreading depression (CSD) and oxygen-glucose deprivation (OGD) in mouse brain slices, Fura-4F was used to measure the resulting increases in [Ca²⁺]i in different neuronal layers. physiology.org Research on retinal ganglion cells (RGCs) has employed Fura-4F to monitor calcium dynamics during glutamate (B1630785) exposure, identifying a process of delayed calcium deregulation (DCD) that is linked to excitotoxic cell death. nih.gov

Table 1: Peak Intracellular Ca²⁺ Concentrations in Mouse Cortical Neurons Measured with Fura-4F Data sourced from a study on cortical spreading depression (CSD) and oxygen-glucose deprivation (OGD). physiology.org

| Condition | Neuronal Layer | Peak [Ca²⁺]i (μM, Mean ± SD) |

|---|---|---|

| Cortical Spreading Depression (CSD) | Layer V Pyramidal Neurons | 1.81 ± 0.70 |

| Cortical Spreading Depression (CSD) | Layer II/III Neurons | 2.88 ± 0.60 |

| Oxygen-Glucose Deprivation (OGD) | Layer V Pyramidal Neurons | 3.69 ± 0.73 |

Glial cells, such as astrocytes, exhibit their own form of excitability through variations in intracellular calcium, which can propagate as intercellular calcium waves. nih.govcellsignal.comfrontiersin.org This signaling allows glial cells to communicate with each other and to modulate nearby neuronal activity. Fura-4F is a valuable probe for visualizing and quantifying these calcium waves. Studies have shown that mechanical or chemical stimulation of a single glial cell can trigger a wave of increased [Ca²⁺]i that spreads to adjacent cells. nih.gov This phenomenon is believed to play a role in coordinating glial functions and influencing synaptic transmission. The use of Fura-4F in co-cultures of neurons and glial cells helps to dissect the intricate calcium-based dialogue between these cell types. vu.nl

Fura-4F is instrumental in non-clinical research aimed at understanding the pathophysiology of neurodegenerative disorders like Alzheimer's and Parkinson's disease. frontiersin.orgnih.govpracticalneurology.commdpi.com A central hypothesis in many of these diseases is that dysregulation of calcium homeostasis contributes to neuronal dysfunction and death. In cellular models of Alzheimer's disease, Fura-4F has been used to demonstrate that exposure of cortical and hippocampal neurons to amyloid-β (Aβ) oligomers induces a large and sustained influx of extracellular Ca²⁺. plos.org Its lower affinity is advantageous in these excitotoxicity studies, as it can accurately measure high calcium concentrations without becoming saturated, a potential issue with higher-affinity dyes. pnas.org For example, Fura-4F was used to confirm that the neuroprotective effects of estrogen against glutamate-induced toxicity are related to the attenuation of the sustained calcium rise. pnas.org Similarly, its application in models of anoxic depolarization and glutamate-induced DCD provides insights into the mechanisms of neuronal injury relevant to various neurodegenerative conditions. physiology.orgnih.gov

Cardiovascular Physiology Research on Myocardial and Vascular Calcium Handling

In cardiovascular research, Fura-4F facilitates the investigation of calcium's central role in heart muscle contraction and blood vessel regulation. ontosight.ai

The contraction and relaxation of heart muscle cells (cardiomyocytes) are governed by rapid changes in [Ca²⁺]i, a process known as excitation-contraction coupling. ahajournals.org Fura-4F is particularly well-suited for studying these dynamics because of its fast response time and low affinity, which prevents the artificial prolongation of calcium transients that can occur with high-affinity dyes like Fura-2 (B149405). ahajournals.orgahajournals.orgresearchgate.net This allows for more accurate measurements of the amplitude and time course of Ca²⁺ transients. ahajournals.org Studies using Fura-4F have compared Ca²⁺ handling in cardiomyocytes from different species, revealing, for example, a faster decrease in Ca²⁺ concentration in quail cardiomyocytes compared to rat cardiomyocytes after electrical stimulation. researchgate.net It has also been used effectively with two-photon excitation microscopy to achieve stable, long-term calcium imaging in isolated cardiomyocytes without causing significant phototoxicity. nih.gov In human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs), Fura-4F has been used for simultaneous voltage and calcium mapping to study cardiac physiology and pathology. ahajournals.orgbiologists.com

Table 2: Baseline Calcium Measurements in Cardiomyocytes Using Fura-4F Data from a high-throughput analysis of cardiomyocyte contractility. nih.gov

| Parameter | Mouse Myocytes | Rat Myocytes | Guinea Pig Myocytes |

|---|---|---|---|

| Diastolic Calcium (nM) | 117 | 133 | 183 |

| Systolic Calcium (nM) | 368 | 400 | 593 |

| Transient Amplitude (nM) | 251 | 267 | 410 |

The endothelium, the inner lining of blood vessels, plays a crucial role in regulating vascular tone, in large part through calcium-dependent signaling pathways. nih.gov Endothelial cells respond to various stimuli, such as hormones (e.g., bradykinin, histamine) and neurotransmitters (e.g., ATP), by increasing [Ca²⁺]i. nih.govkoreamed.org This calcium signal, arising from both internal stores and influx from the extracellular space, triggers the production of vasodilating factors. nih.govnih.gov Fura-4F is used to monitor these dynamic calcium events in cultured endothelial cells. bmglabtech.com Furthermore, research has shown that endothelial calcium signaling is modulated by mechanical forces. For example, increased intraluminal pressure can suppress IP₃-mediated Ca²⁺ signals in endothelial cells, a mechanism that may contribute to pressure-dependent mechanosensing and the regulation of vascular tone. nih.gov

Mitochondrial Calcium Dynamics in Cardiac Cells

The precise regulation of mitochondrial calcium ([Ca²⁺]m) is fundamental to cardiac bioenergetics and function. Fura-4F (pentapotassium) has been instrumental in dissecting the mechanisms of calcium transport across the mitochondrial membranes in cardiac cells.

Researchers have utilized the pentapotassium salt of Fura-4F to directly measure extra-mitochondrial calcium concentration ([Ca²⁺]e) in preparations of isolated cardiac mitochondria. jci.orgmedchemexpress.com In these experimental setups, Fura-4F is added to the respiration buffer containing the isolated mitochondria, allowing for real-time monitoring of Ca²⁺ uptake from the surrounding medium. thermofisher.comjci.org This approach has been critical in studies investigating the kinetics and regulation of the mitochondrial calcium uniporter (MCU), the primary channel for Ca²⁺ entry into the mitochondrial matrix. jci.orgmedchemexpress.com For instance, studies have used Fura-4F to measure extra-matrix Ca²⁺ while examining Ca²⁺ efflux through the mitochondrial Ca²⁺/H⁺ exchanger. thermofisher.com

In parallel, the cell-permeant acetoxymethyl (AM) ester form, Fura-4F AM, has been used to load the indicator into the mitochondrial matrix to measure [Ca²⁺]m directly. jci.org By combining measurements from both the pentapotassium salt (outside) and the AM form (inside), a comprehensive picture of calcium flux across the mitochondrial membrane can be constructed.

Furthermore, Fura-4F has been applied in advanced imaging techniques. In studies using isolated stimulated cardiomyocytes, two-photon excitation of intracellularly loaded Fura-4F has enabled continuous, long-term (5–10 minutes) imaging of calcium transients without significant phototoxicity or dye photobleaching. inscoper.com This has allowed for the clear resolution of diastolic and peak intracellular Ca²⁺ levels during cardiomyocyte contraction cycles. inscoper.com

Table 1: Application of Fura-4F in Cardiac Mitochondrial Research

| Research Focus | Cell/Model System | Fura-4F Formulation | Key Findings | Reference(s) |

|---|---|---|---|---|

| Mitochondrial Ca²⁺ Uptake | Isolated cardiac mitochondria | Fura-4F pentapotassium salt | Measured extra-mitochondrial Ca²⁺ to characterize two distinct modes of uptake. | jci.orgmedchemexpress.com |

| Mitochondrial Ca²⁺ Efflux | Isolated cardiac mitochondria | Fura-4F pentapotassium salt | Monitored extra-matrix Ca²⁺ to study the role of the Ca²⁺/H⁺ exchanger. | thermofisher.com |

| Cytosolic Ca²⁺ Transients | Isolated ventricular cardiomyocytes | Fura-4F AM | Allowed for prolonged, continuous line-scan imaging of Ca²⁺ signals with two-photon microscopy. | inscoper.com |

Immunological Studies of Lymphocyte and Macrophage Calcium Signaling

Calcium signaling is a cornerstone of immune cell function, governing processes from activation and proliferation to phagocytosis and inflammatory mediator release.

In lymphocytes, receptor engagement triggers a cascade of events leading to a rise in intracellular Ca²⁺, which is critical for gene expression and effector functions. reumatologiaclinica.org Fura-4F has been employed to investigate the machinery that regulates these crucial Ca²⁺ signals.

A key application has been in the study of sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pumps, which are responsible for pumping Ca²⁺ from the cytosol into the endoplasmic reticulum (ER), thus shaping the Ca²⁺ signal. A continuous fluorescence-based assay using Fura-4F was developed to monitor ATP-dependent Ca²⁺ uptake into microsomes (vesicles derived from the ER). physiology.org This technique was applied to microsomes from Jurkat T lymphocytes and freshly isolated human tonsil lymphocytes to determine the kinetic properties of endogenously expressed SERCA isoforms. physiology.org The study successfully measured the low apparent Ca²⁺ affinity of the SERCA3 isoform in its native environment, demonstrating Fura-4F's utility in characterizing the components of the lymphocyte Ca²⁺ signaling toolkit. physiology.org

In macrophages, phagocytosis and the subsequent inflammatory response are tightly regulated by intracellular Ca²⁺ transients. jci.orgnih.gov These signals are required to coordinate actin dynamics, vesicle trafficking, and the production of inflammatory mediators. jci.org While Ca²⁺ signaling in macrophages is an area of intense research, with many studies utilizing high-affinity probes like Fura-2, specific published applications detailing the use of Fura-4F are less common. jci.orgnih.govnih.gov

However, the known properties of Fura-4F suggest its potential value in this field. Macrophage activation can involve localized, high-concentration Ca²⁺ microdomains, particularly at sites of phagosome formation or near plasma membrane channels. nih.gov Indicators with high Ca²⁺ affinity can become saturated in such environments, making accurate quantification difficult. Fura-4F, with its lower Ca²⁺ affinity (dissociation constant, Kd, of approximately 770 nM), is better suited for measuring these higher Ca²⁺ concentrations, offering a wider dynamic range before saturation. thermofisher.comphysiology.org Therefore, it represents a valuable tool for future investigations into the high-Ca²⁺ signaling events that drive macrophage phagocytosis and inflammatory responses.

Endocrine and Exocrine Secretion Modulated by Intracellular Calcium

The secretion of hormones and enzymes from endocrine and exocrine glands is a classic Ca²⁺-dependent process. Fura-4F has been used to unravel the nuances of these signaling pathways.

In endocrine research, Fura-4F AM has been used to investigate insulin (B600854) signaling in human pancreatic beta cells. thermofisher.com In one study, loading islet cells with Fura-4F AM allowed for the measurement of cytosolic Ca²⁺ concentration ([Ca²⁺]c) changes in response to insulin. thermofisher.com The findings revealed that insulin could evoke multiple Ca²⁺ signal waveforms, including oscillations, and that the amplitude of these signals was dose-dependent. thermofisher.com The use of Fura-4F was particularly pertinent as it could accurately report cytosolic calcium levels that rose significantly above baseline. thermofisher.com In another study on pancreatic INS-1 cells, Fura-4F was used as a low-affinity analogue to Fura-2 to confirm that the type of exocytotic response was dependent on basal [Ca²⁺]i levels, further validating the experimental findings. reumatologiaclinica.org

In the context of exocrine and other secretory cells, Fura-4F has been used to monitor cytoplasmic Ca²⁺ transients following the activation of purinergic receptors with ATP. pnas.org These experiments helped to distinguish between Ca²⁺ release from the ER and subsequent store-operated calcium entry (SOCE) from the extracellular space, a process intimately linked to the refilling of stores and sustained secretory activity. pnas.org

Table 2: Fura-4F Application in Endocrine Cell Research

| Research Focus | Cell/Model System | Fura-4F Formulation | Key Findings | Reference(s) |

|---|---|---|---|---|

| Insulin Signaling | Human pancreatic beta cells | Fura-4F AM | Insulin (200 nM) elevated [Ca²⁺]c to 284 ± 27 nM above baseline; signal amplitude was dose-dependent. | thermofisher.com |

| Exocytosis Mechanisms | Pancreatic INS-1 beta cells | Fura-4F AM | Confirmed that likelihood of different exocytosis types was unaltered when using a lower-affinity Ca²⁺ indicator. | reumatologiaclinica.org |

| Receptor-Mediated Ca²⁺ Transients | Secretory cell lines | Fura-4F AM | Measured cytoplasmic Ca²⁺ to distinguish between ER release and store-operated calcium entry (SOCE). | pnas.org |

Investigation of Organelle-Specific Calcium Dynamics (e.g., Endoplasmic Reticulum, Mitochondria)

Fura-4F is a versatile tool for studying the interplay of Ca²⁺ between the cytosol and key organelles like the mitochondria and endoplasmic reticulum (ER), which act as major intracellular Ca²⁺ stores. researchgate.net

As detailed in the context of cardiac cells (Section 4.2.3), the different formulations of Fura-4F allow for a targeted investigation of mitochondrial Ca²⁺ handling. The pentapotassium salt is ideal for measuring Ca²⁺ uptake into isolated mitochondria from the external buffer, providing direct insight into the function of transporters on the outer mitochondrial membrane. thermofisher.comjci.org Conversely, the AM ester loads into the cytosol, and its signal reflects the net flux of Ca²⁺ from all sources, including release from and uptake into organelles. inscoper.com By monitoring cytosolic Ca²⁺ with Fura-4F AM, researchers can infer the activity of organellar channels and pumps.

The study of ER calcium dynamics has also benefited from Fura-4F. The probe has been used to directly measure Ca²⁺ uptake into microsomal preparations, which are primarily fragments of the ER. This was demonstrated in a study on lymphocytes, where a Fura-4F-based assay quantified the activity of SERCA pumps, the primary mechanism for sequestering Ca²⁺ into the ER. physiology.org Furthermore, by measuring cytosolic Ca²⁺ with Fura-4F AM in intact cells, researchers have characterized the initial Ca²⁺ release from the ER via IP₃ receptors and the subsequent activation of store-operated calcium entry (SOCE) across the plasma membrane, a critical signaling paradigm in numerous cell types. pnas.org

Comparative Analysis of Fura 4f Pentapotassium with Other Fluorescent Calcium Indicators

Distinguishing Fura-4F (pentapotassium) from Fura-2 (B149405) and Other Fura Derivatives

Fura-4F, a derivative of the widely used ratiometric calcium indicator Fura-2, possesses distinct characteristics that make it suitable for specific experimental applications. These differences primarily lie in their calcium binding affinities and, consequently, their effective response ranges for measuring calcium concentrations.

Differences in Calcium Dissociation Constants (Kd) and Response Ranges

The principal difference between Fura-4F and Fura-2 is their dissociation constant (Kd) for calcium (Ca²⁺), which dictates the concentration range over which they can effectively report changes in Ca²⁺ levels.

Fura-2: Has a high affinity for Ca²⁺ with a Kd of approximately 145 nM. nih.gov This makes it highly sensitive to small fluctuations in Ca²⁺ around the typical resting intracellular concentrations of about 100 nM. thermofisher.comresearchgate.net However, it becomes saturated at Ca²⁺ concentrations above 1 µM, limiting its utility for measuring large calcium transients. thermofisher.comunito.it

Fura-4F: Exhibits a lower affinity for Ca²⁺, with a Kd of around 770 nM. thermofisher.comthermofisher.comnih.gov This reduced affinity allows Fura-4F to accurately measure higher Ca²⁺ concentrations that would saturate Fura-2. nih.gov The useful detection range for Fura-4F extends to higher micromolar levels, making it a better choice for studying cellular events that trigger substantial calcium influx. igem.org

Other Fura Derivatives: A range of Fura derivatives with varying Kd values have been developed to bridge the measurement gap between high-affinity and low-affinity indicators. thermofisher.com For instance, Fura-5F has a Kd of about 400 nM, while Fura-6F has a much lower affinity with a Kd of 5.3 µM. thermofisher.comthermofisher.com Fura-FF is a very low-affinity indicator with a Kd of approximately 5.5 µM. thermofisher.com This family of indicators provides researchers with a toolkit to measure a wide spectrum of Ca²⁺ concentrations, from resting levels to those in the tens of micromolars. igem.org

Table 1: Comparison of Dissociation Constants (Kd) for Fura Derivatives

| Indicator | Dissociation Constant (Kd) for Ca²⁺ |

|---|---|

| Fura-2 | ~145 nM nih.gov |

| Fura-4F | ~770 nM thermofisher.comthermofisher.com |

| Fura-5F | ~400 nM thermofisher.com |

| Fura-6F | ~5.3 µM thermofisher.comthermofisher.com |

| Fura-FF | ~5.5 µM thermofisher.com |

| Bis-Fura-2 | ~370 nM (Mg²⁺-free) thermofisher.com |

Note: Kd values can vary depending on experimental conditions such as temperature, pH, and ionic strength. nih.gov

Comparative Spectroscopic Properties and Optical Filter Requirements

Despite their different calcium affinities, Fura-4F and other fura derivatives share nearly identical spectroscopic properties with Fura-2. thermofisher.comthermofisher.com

Excitation and Emission: Like Fura-2, Fura-4F is a ratiometric indicator. Upon binding to Ca²⁺, its peak excitation wavelength shifts from approximately 363-380 nm in the Ca²⁺-free form to around 335-340 nm in the Ca²⁺-bound form. nih.govbiotium.com The fluorescence emission maximum for both states remains relatively constant at about 510 nm. biotium.com This ratiometric nature allows for the accurate determination of intracellular Ca²⁺ concentrations by taking the ratio of fluorescence intensities at the two excitation wavelengths, which helps to correct for artifacts like uneven dye loading, photobleaching, and changes in cell volume. nih.govaatbio.comaatbio.com

Optical Filters: Due to their similar spectral characteristics, Fura-4F, Fura-2, and other Fura derivatives can be used with the same optical filter sets. thermofisher.comthermofisher.com This interchangeability simplifies the experimental setup for researchers who may need to use different Fura indicators to measure varying ranges of Ca²⁺ concentrations.

Two-Photon Excitation: Fura-4F has been shown to be effective for two-photon excitation microscopy. nih.gov This technique offers advantages such as reduced phototoxicity and deeper tissue penetration. nih.gov Studies have demonstrated that two-photon excitation of Fura-4F can provide stable Ca²⁺ signals during long-term imaging without significant photobleaching or cellular damage. nih.gov

Advantages and Limitations Relative to Single-Wavelength Calcium Indicators

Fura-4F, as a ratiometric indicator, presents a distinct set of advantages and limitations when compared to single-wavelength calcium indicators like Fluo-4 and Oregon Green BAPTA-1.

Advantages of Fura-4F (as a Ratiometric Indicator):

Accurate Quantification: The primary advantage of ratiometric indicators is their ability to provide a more precise quantification of intracellular Ca²⁺ concentrations. aatbio.comaatbio.com By measuring the ratio of fluorescence at two different wavelengths, these indicators can correct for variations in dye concentration, cell thickness, photobleaching, and dye leakage. nih.govaatbio.comstarrlifesciences.com

Reduced Artifacts: The ratiometric approach minimizes the impact of common experimental artifacts that can affect the fluorescence signal of single-wavelength indicators. aatbio.comnordicbiosite.com

Limitations of Fura-4F (and Ratiometric Indicators):

UV Excitation: A significant limitation of most ratiometric probes, including Fura-4F, is the requirement for excitation with UV light. nih.gov UV wavelengths can be phototoxic to cells, potentially altering cellular physiology and limiting the duration of experiments. nih.gov

Limited Temporal Resolution: The need to alternate between two excitation wavelengths can limit the temporal resolution of imaging experiments compared to the continuous acquisition possible with single-wavelength indicators. nih.govuci.edu

Lower Brightness: In some cases, ratiometric dyes may be less bright than their single-wavelength counterparts. starrlifesciences.com

Advantages of Single-Wavelength Indicators:

Visible Light Excitation: Many popular single-wavelength indicators are excited by visible light (e.g., blue or green), which is less phototoxic than UV light. nih.gov

Higher Brightness: Single-wavelength indicators are often very bright, providing a strong signal-to-noise ratio. starrlifesciences.comsyronoptics.com

Simplicity: Their use is simpler as it only requires monitoring fluorescence at a single wavelength. syronoptics.com

Limitations of Single-Wavelength Indicators:

Susceptibility to Artifacts: Fluorescence intensity is directly affected by dye concentration, photobleaching, and cell volume, making absolute quantification of Ca²⁺ levels more challenging. aatbio.comsyronoptics.com

Qualitative vs. Quantitative: While excellent for detecting the presence and relative changes in Ca²⁺, they are less suited for precise quantitative measurements without complex calibration procedures. nordicbiosite.com

Table 2: Fura-4F vs. Single-Wavelength Indicators

| Feature | Fura-4F (Ratiometric) | Single-Wavelength Indicators (e.g., Fluo-4) |

|---|---|---|

| Measurement | Quantitative (Ratio of intensities) aatbio.comaatbio.com | Primarily Qualitative (Intensity change) nordicbiosite.com |

| Correction for Artifacts | Corrects for dye loading, leakage, photobleaching nih.govaatbio.comstarrlifesciences.com | Susceptible to these artifacts aatbio.comsyronoptics.com |

| Excitation Wavelength | UV nih.gov | Often Visible Light nih.gov |

| Phototoxicity | Higher potential due to UV excitation nih.gov | Lower potential with visible light excitation nih.gov |

| Temporal Resolution | Can be limited by wavelength switching nih.gov | Generally higher nih.gov |

| Brightness | Can be less bright starrlifesciences.com | Often brighter starrlifesciences.comsyronoptics.com |

Contrasting Fura-4F (pentapotassium) with Genetically Encoded Calcium Indicators (GECIs)

Genetically encoded calcium indicators (GECIs), such as the GCaMP family, represent a fundamentally different approach to measuring intracellular Ca²⁺ compared to chemical dyes like Fura-4F.

Advantages of GECIs:

Cell-Specific Targeting: GECIs can be targeted to specific cell types or even subcellular compartments (e.g., mitochondria, endoplasmic reticulum), allowing for the measurement of Ca²⁺ dynamics in precise locations. bitesizebio.comnih.gov

Long-Term Expression: Once expressed, GECIs can provide long-lasting and stable reporting of Ca²⁺ activity, enabling longitudinal studies on the same cells or tissues. bitesizebio.com

In Vivo Applications: They are particularly well-suited for in vivo studies in transgenic animals, where they can be used to monitor neuronal activity and other physiological processes over extended periods. nih.govuci.edu

Limitations of GECIs:

Slower Kinetics: Some GECIs may have slower Ca²⁺ binding and unbinding kinetics compared to chemical dyes, which can limit their ability to faithfully track very rapid calcium transients. nih.gov

Lower Dynamic Range: Early generations of GECIs had a more limited dynamic range and signal-to-noise ratio compared to some chemical indicators, although newer variants have shown significant improvements. bitesizebio.com

Expression Variability: The level of GECI expression can vary between cells, potentially affecting the signal.

Advantages of Fura-4F (and Chemical Dyes):

Rapid Loading: Chemical dyes can be loaded into cells relatively quickly.

Fast Kinetics: They typically exhibit fast kinetics, allowing for the detection of rapid Ca²⁺ changes. nih.gov

Well-Characterized: The properties of many chemical dyes are extensively characterized and understood.

Limitations of Fura-4F (and Chemical Dyes):

Lack of Targetability: It is difficult to target chemical dyes to specific subcellular locations; they generally report on bulk cytosolic Ca²⁺ levels. bitesizebio.com

Dye Leakage and Compartmentalization: Chemical dyes can leak out of cells or become sequestered in organelles over time, leading to a decrease in signal and potential artifacts. nih.govbiotium.com

Potential for Buffering and Toxicity: At high concentrations, chemical dyes can buffer intracellular Ca²⁺, altering normal cellular signaling. nih.gov Some synthetic dyes may also have toxic effects. pascuali.deecocult.com

Table 3: Fura-4F vs. Genetically Encoded Calcium Indicators (GECIs)

| Feature | Fura-4F (Chemical Dye) | GECIs (e.g., GCaMP) |

|---|---|---|

| Delivery Method | Loading into cells (e.g., microinjection) biotium.com | Genetic expression (transfection, transduction) bitesizebio.com |

| Targeting | Generally non-specific (cytosolic) bitesizebio.com | Can be targeted to specific cells or organelles bitesizebio.comnih.gov |

| Expression Duration | Transient biotium.com | Long-term and stable bitesizebio.com |

| Kinetics | Generally fast nih.gov | Can be slower nih.gov |

| Potential Issues | Leakage, compartmentalization, buffering nih.govbiotium.comnih.gov | Expression variability, potential for altered cell function |

Photostability and Photobleaching Characteristics in Comparative Contexts

Photostability is a critical factor in fluorescence microscopy, as photobleaching can lead to a loss of signal and inaccuracies in measurements.

Fura-2 and its Derivatives: Fura-2 is known to be relatively resistant to photobleaching compared to some other dyes like Indo-1. nih.govthermofisher.com However, it is not immune, and prolonged exposure to excitation light can cause photobleaching, which can alter its spectral properties and lead to errors in Ca²⁺ concentration calculations. nih.gov The photobleaching of Fura-2 can produce fluorescent intermediates that are not sensitive to calcium in the same range, violating the assumptions of the ratiometric method. nih.gov Fura-4F, under two-photon excitation, has been shown to be quite photostable, allowing for continuous long-term imaging without significant photobleaching. nih.gov

Single-Wavelength Indicators: Some single-wavelength indicators, like Fluo-4, can be more susceptible to photobleaching than Fura-2 under similar conditions. syronoptics.com However, other single-wavelength dyes like Fluo-4's derivative are noted to be more photostable. igem.org

Ratiometric Advantage: A key advantage of ratiometric indicators like Fura-4F is that the ratio measurement can partially compensate for the effects of photobleaching, as both the Ca²⁺-bound and Ca²⁺-free signals should be affected proportionally. unito.itaatbio.com However, this correction is not perfect, especially if the photobleaching process alters the dye's spectral properties. nih.gov

Table 4: Photostability and Photobleaching Comparison

| Indicator Type | Photostability Characteristics |

|---|---|

| Fura-4F / Fura-2 | Generally considered more photostable than Indo-1. nih.govthermofisher.com Ratiometric measurement helps to mitigate effects of photobleaching. unito.itaatbio.com Fura-4F shows good photostability with two-photon excitation. nih.gov However, significant photobleaching can still lead to inaccurate measurements. nih.gov |

| Single-Wavelength Indicators | Varies by dye. Some, like Fluo-4, can be more prone to photobleaching than Fura-2. syronoptics.com Newer derivatives often have improved photostability. igem.org |

| Indo-1 | Known to be less photostable and can photobleach rapidly, limiting its use in some microscopy applications. nih.govigem.org |

Challenges and Methodological Refinements in Fura 4f Pentapotassium Usage

Intracellular Buffering Effects of the Dye and Mitigation Strategies

All calcium indicators, by virtue of their mechanism of binding to Ca²⁺ ions, act as exogenous calcium buffers. biomedres.us This intrinsic property can alter the very dynamics they are intended to measure, potentially damping the amplitude and slowing the kinetics of intracellular calcium transients. biomedres.usresearchgate.net The extent of this buffering effect is directly related to the concentration of the dye within the cell and its affinity for calcium, defined by its dissociation constant (Kd). biomedres.usresearchgate.net

Fura-4F, with a higher Kd value compared to its predecessor Fura-2 (B149405), represents a strategic choice for mitigating excessive intracellular calcium buffering. ahajournals.orgnih.gov High-affinity indicators like Fura-2 can become saturated at high calcium concentrations, leading to an underestimation of the true peak Ca²⁺ levels. thermofisher.com In contrast, lower-affinity dyes such as Fura-4F are better suited for measuring large and rapid calcium spikes. ahajournals.orgnih.gov

Mitigation Strategies:

Use of Low-Affinity Indicators: The primary strategy to reduce buffering artifacts is the selection of an indicator with a Ca²⁺ affinity appropriate for the expected calcium concentration range of the cellular event being studied. Fura-4F, with a Kd of approximately 770 nM, is less likely to significantly buffer resting calcium levels and is more capable of accurately reporting high-magnitude calcium transients compared to high-affinity indicators like Fura-2 (Kd ≈ 145 nM). nih.govnih.gov The use of even lower-affinity dyes, such as Fura-FF, may be warranted for investigating compartments with exceptionally high calcium concentrations. researchgate.netresearchgate.net

Minimizing Intracellular Dye Concentration: Researchers should use the lowest possible concentration of Fura-4F that still provides an adequate signal-to-noise ratio. thermofisher.com This minimizes the addition of exogenous buffer to the cell's endogenous calcium buffering systems. biomedres.us

Characterization of Buffering Effects: In some instances, the buffering effect of the indicator itself can be used to gain insights into the endogenous calcium buffering capacity of the cell. biomedres.us By systematically varying the concentration of Fura-4F and observing the impact on calcium transients, researchers can model and estimate the cell's intrinsic buffering properties.

| Indicator | Approximate Kd (nM) | Primary Advantage in Buffering Context | Reference |

| Fura-2 | 145 | Standard for quantitative measurements at resting Ca²⁺ levels | nih.gov |

| Fura-4F | 770 | Reduced buffering of high Ca²⁺ transients | nih.gov |

| Fura-FF | 5500 | Suitable for compartments with very high Ca²⁺ concentrations | researchgate.net |

Dye Compartmentalization and Implications for Measurement Accuracy

An ideal intracellular ion indicator should remain exclusively within the cytosol. However, the acetoxymethyl (AM) ester forms of many fluorescent dyes, which are used to load the dye into cells, can lead to dye compartmentalization. thermofisher.comnih.gov This occurs when the hydrolyzed, active form of the dye is sequestered into organelles such as mitochondria, the endoplasmic reticulum, or lysosomes. nih.govphysiology.org Such sequestration has been observed with fura-2 and can also be a concern with Fura-4F. thermofisher.comthermofisher.com

Compartmentalization of Fura-4F can have significant implications for the accuracy of calcium measurements. The fluorescence signal will no longer represent the average cytosolic calcium concentration but rather a composite of signals from the cytosol and various organelles where the local calcium concentration and dye properties may differ significantly. physiology.org This can lead to erroneous interpretations of calcium signaling events.

Mitigation Strategies:

Use of Dextran-Conjugated Indicators: To circumvent compartmentalization, Fura-4F can be conjugated to high-molecular-weight dextrans. nih.gov These conjugates are too large to be sequestered into organelles and tend to remain in the cytoplasm. researchgate.net However, dextran-conjugated dyes are membrane-impermeant and must be loaded into cells via invasive methods like microinjection or patch pipette infusion. nih.govresearchgate.net

Temperature Control During Loading: The tendency for dyes to compartmentalize can be temperature-dependent. fsu.edu Performing the dye loading at lower temperatures may reduce the rate of sequestration into organelles.

Time-Course Monitoring: Monitoring the intracellular distribution of the dye over the course of the experiment can help to identify if compartmentalization is occurring. If the dye distribution becomes punctate or localized over time, this may indicate sequestration. thermofisher.com

Permeabilization Studies: To estimate the extent of cytosolic versus compartmentalized dye, the plasma membrane can be selectively permeabilized, allowing the cytosolic dye to wash out. nih.gov The remaining fluorescence provides an indication of the amount of dye trapped within organelles.

Strategies for Correcting Autofluorescence and Background Signals

Autofluorescence, the natural fluorescence emitted by endogenous molecules within the cell (e.g., NADH and flavoproteins), can be a significant source of background noise in fluorescence microscopy. nih.gov This background signal can interfere with the Fura-4F signal, reducing the signal-to-noise ratio and potentially leading to inaccurate calcium measurements, especially when the dye signal is weak. nih.govnih.gov

Strategies for Correction:

Background Subtraction: The most common method to correct for autofluorescence is to measure the fluorescence of a sample of unloaded cells (cells not treated with Fura-4F) under the same experimental conditions. researchgate.net This average background fluorescence can then be subtracted from the fluorescence measurements of the Fura-4F-loaded cells.

Spectral Unmixing: If the emission spectra of Fura-4F and the endogenous fluorophores are sufficiently different, spectral imaging and linear unmixing algorithms can be used to separate the two signals. nih.gov

Wavelength Selection: Choosing excitation and emission wavelengths that maximize the Fura-4F signal while minimizing the contribution from autofluorescence can improve the signal-to-background ratio. nih.gov For Fura-4F, it has been reported that its fluorescence is not influenced by NADH autofluorescence, which can simplify background correction. mdpi.com

Two-Photon Excitation: Two-photon microscopy can sometimes reduce out-of-focus autofluorescence, thereby improving the signal-to-noise ratio. nih.gov

| Correction Strategy | Principle | Key Consideration | Reference |

| Background Subtraction | Measure and subtract fluorescence from unloaded cells. | Requires a separate control group of cells. | researchgate.net |

| Spectral Unmixing | Mathematically separate overlapping emission spectra. | Requires appropriate instrumentation and software. | nih.gov |

| Wavelength Selection | Optimize excitation/emission to favor the dye signal. | Knowledge of autofluorescence spectra is beneficial. | nih.gov |

| Two-Photon Excitation | Reduces out-of-focus fluorescence. | Requires specialized microscopy equipment. | nih.gov |

Addressing Dye Leakage and Efflux from Loaded Cells

Once loaded into the cytosol, the pentapotassium salt of Fura-4F is membrane-impermeant. caltagmedsystems.co.ukmedchemexpress.com However, in many cell types, the dye can be actively extruded from the cell over time. thermofisher.comfsu.edu This process, known as dye leakage or efflux, is often mediated by organic anion transporters present in the cell membrane. fsu.edunih.gov Dye leakage leads to a progressive decrease in the intracellular fluorescence signal, which can be mistaken for a change in calcium concentration. It also complicates long-term imaging experiments. researchgate.netthermofisher.com

Mitigation Strategies:

Use of Transport Inhibitors: The most common approach to reduce dye leakage is to use inhibitors of organic anion transporters, such as probenecid (B1678239) or sulfinpyrazone. fsu.eduresearchgate.net These compounds block the transporters, thereby increasing the retention of the dye within the cell. However, it is crucial to note that these inhibitors can have off-target effects and may interfere with the cellular processes being studied. For instance, probenecid has been shown to abolish depolarization-evoked increases in intracellular calcium in some cell types. researchgate.net

Lowering Experimental Temperature: The activity of membrane transporters is temperature-dependent. fsu.edu Conducting experiments at lower temperatures can reduce the rate of dye efflux, although this may also affect the biological process under investigation.

Dextran Conjugation: As with compartmentalization, conjugating Fura-4F to dextrans can also prevent leakage, as the large size of the conjugate prevents its transport out of the cell. researchgate.net

Ratiometric Measurement: Fura-4F is a ratiometric indicator, meaning that the calcium concentration is determined from the ratio of fluorescence intensities at two different excitation wavelengths. nih.gov Ratiometric measurements can partially compensate for moderate dye leakage, as the loss of dye should, in principle, affect the fluorescence at both wavelengths proportionally, leaving the ratio relatively unchanged. researchgate.netthermofisher.com

Influence of Local Environmental Factors (e.g., pH, viscosity, ionic strength) on Dye Performance

The fluorescence properties and calcium binding affinity of Fura-4F are sensitive to its local environment. nih.govthermofisher.com Factors such as pH, temperature, ionic strength, and viscosity can all influence the dye's performance and must be considered for accurate calcium quantification. thermofisher.complos.orgnih.gov The dissociation constant (Kd) of the indicator, which is critical for converting fluorescence ratios into absolute calcium concentrations, can vary significantly under different experimental conditions. researchgate.netthermofisher.com

Key Environmental Influences:

pH: Changes in intracellular pH can alter the Kd of Fura-4F for Ca²⁺. It is therefore important to control or monitor intracellular pH during experiments, especially if the experimental manipulation is expected to cause pH shifts.

Ionic Strength and Viscosity: The ionic composition and viscosity of the cytoplasm can differ from the conditions under which the dye was calibrated in vitro. researchgate.netthermofisher.com These factors can affect the fluorescence quantum yield and the binding kinetics of the dye.

Temperature: The Kd of calcium indicators is temperature-dependent. researchgate.net Calibrations should be performed at the same temperature as the cellular experiments.

Protein Binding: Binding of the indicator to intracellular proteins can alter its fluorescence properties and calcium affinity. thermofisher.com

Mitigation and Calibration:

In Situ Calibration: Whenever possible, it is highly recommended to perform an in situ calibration of the dye within the experimental cells. thermofisher.com This involves permeabilizing the cells to Ca²⁺ at the end of the experiment and exposing them to solutions with known Ca²⁺ concentrations that mimic the intracellular environment as closely as possible in terms of pH, ionic strength, and temperature. thermofisher.comnih.gov This allows for the determination of the key calibration parameters (Rmin, Rmax, and the effective Kd) under conditions that are most relevant to the experiment. thermofisher.commdpi.com

| Environmental Factor | Impact on Fura-4F Performance | Mitigation/Consideration | Reference |

| pH | Alters Ca²⁺ binding affinity (Kd). | Control/monitor intracellular pH; perform in situ calibration. | researchgate.netthermofisher.com |

| Ionic Strength | Affects Kd and fluorescence properties. | Use calibration buffers that mimic intracellular ionic composition. | researchgate.netthermofisher.complos.org |

| Viscosity | Can influence fluorescence quantum yield and binding kinetics. | Consider during in situ calibration. | researchgate.netthermofisher.com |

| Temperature | Kd is temperature-dependent. | Maintain constant temperature and calibrate at the experimental temperature. | researchgate.netthermofisher.com |

Future Directions and Emerging Research Avenues Utilizing Fura 4f Pentapotassium

Integration with Advanced Microscopy Techniques (e.g., Super-Resolution, Light-Sheet Imaging)

The quest to visualize cellular processes with unprecedented detail has led to the development of advanced microscopy techniques that bypass the diffraction limit of light. While the direct application of Fura-4F (pentapotassium) with super-resolution methods like Stochastic Optical Reconstruction Microscopy (STORM) or Photoactivated Localization Microscopy (PALM) is not yet widely documented, the potential for such integration is a significant area of future development. These techniques rely on the stochastic activation and localization of single fluorescent molecules to construct images with resolutions down to 5–20 nm. ibidi.com The primary challenge lies in adapting a ratiometric dye like Fura-4F, which does not typically "blink" in the way required for PALM or STORM, for compatibility with these methods. abberior.rocksbitesizebio.com Future research may focus on developing photoswitchable variants of Fura-4F or novel analytical approaches to deconvolve its signal for super-resolution imaging.

A more immediate and highly promising avenue is the combination of Fura-4F with two-photon excitation (TPE) microscopy. TPE offers intrinsic optical sectioning, reduced phototoxicity, and deeper tissue penetration. Studies have successfully characterized the TPE spectra of Fura-4F and demonstrated its use for long-term, continuous calcium imaging in cells like ventricular cardiomyocytes without significant photodamage or photobleaching. nih.gov This compatibility allows for high-resolution imaging of calcium dynamics deep within scattering tissue.

Light-sheet fluorescence microscopy (LSFM) is another advanced technique where Fura-4F could see expanded use. LSFM illuminates a sample with a thin plane of light, minimizing phototoxicity and enabling rapid imaging of large specimens, such as entire tissues or organisms, with subcellular resolution. nih.govresearchgate.net The ratiometric nature of Fura-4F, combined with the low phototoxicity and high speed of LSFM, could enable quantitative 3D and 4D mapping of calcium signals across whole tissues, providing novel insights into developmental biology and complex tissue physiology.

| Microscopy Technique | Principle | Potential Fura-4F Application & Challenges | Achievable Resolution |

|---|---|---|---|

| Super-Resolution (PALM/STORM) | Localizes stochastically activated single fluorophores to bypass the diffraction limit. abberior.rockswur.nl | Currently challenging due to Fura-4F's non-blinking nature. Future development of photoswitchable variants may enable integration. | ~20-50 nm ibidi.com |

| Two-Photon Excitation (TPE) | Uses non-linear excitation to provide intrinsic optical sectioning and reduced phototoxicity. nih.gov | Demonstrated compatibility allows for deep-tissue, long-term quantitative Ca2+ imaging. nih.gov | Diffraction-limited (~300-500 nm) |

| Light-Sheet Fluorescence (LSFM) | Illuminates a thin plane of the sample, reducing phototoxicity and enabling high-speed 3D imaging. nih.gov | Ideal for quantitative 3D/4D Ca2+ mapping in large, transparent specimens with minimal photodamage. | Subcellular (~500 nm - 1 µm) |

Development of Targeted Delivery and Loading Approaches for Specific Cell Types or Tissues

As a salt, Fura-4F (pentapotassium) is inherently cell-impermeant, meaning it cannot passively cross the cell membrane. nih.govfishersci.no The standard methods for introducing it into the cytosol include direct microinjection or infusion through a patch pipette. fishersci.no While precise, these techniques are low-throughput and limited to accessible cells in culture or tissue slices. Another method involves the use of pinocytic cell-loading reagents which induce the uptake of the dye. fishersci.no

A significant future direction is the development of strategies for targeted delivery of Fura-4F to specific cell types or subcellular compartments. This would enable researchers to probe calcium signaling within a defined cellular population in a complex, heterogeneous tissue environment. Research into conjugating Fura-4F to cell-type-specific ligands, such as antibodies or peptides that bind to surface receptors, could facilitate targeted uptake.

Furthermore, improving loading efficiency and ensuring the indicator remains in the desired compartment are key areas of development. While the acetoxymethyl (AM) ester form of Fura-4F is available for noninvasive loading, issues such as incomplete hydrolysis or compartmentalization within organelles can complicate signal interpretation. invivochem.comthermofisher.comthermofisher.com Future research may focus on creating novel Fura-4F derivatives with improved loading characteristics or developing new chemical tools, such as specialized escort molecules or photosensitive caging groups, that allow for the controlled release of Fura-4F (pentapotassium) in specific locations upon a secondary stimulus (e.g., light).

Combination with Optogenetic Tools for Precise Calcium Manipulation

The synergy between fluorescent indicators and optogenetic actuators represents a powerful approach for dissecting cellular signaling pathways. Optogenetics uses light to control genetically encoded, light-sensitive proteins, such as channelrhodopsins, to precisely manipulate cellular events like ion flow. nih.govahajournals.org By combining these tools with Fura-4F, researchers can achieve an all-optical "pump-probe" experiment: using light of one wavelength to activate a channelrhodopsin and induce a calcium influx, and light of other wavelengths to excite Fura-4F and measure the resulting calcium dynamics. frontiersin.org

This combination allows for unparalleled spatiotemporal control to establish clear cause-and-effect relationships. For example, one could stimulate a specific neuronal projection expressing channelrhodopsin and use Fura-4F to measure the downstream calcium response in a post-synaptic cell. frontiersin.orgnih.gov The relatively low affinity of Fura-4F makes it particularly well-suited for these experiments, as it can accurately report the large and rapid calcium transients often generated by optogenetic stimulation without becoming saturated. nih.govahajournals.org